Dibenzofuran 2-Oxoacetic Acid

pKa acidity reactivity

Researchers requiring efficient Friedel-Crafts acylation or late-stage decarboxylative coupling often face multi-step derivatization of weaker acid analogs. Dibenzofuran 2-Oxoacetic Acid resolves this bottleneck with a built-in α-keto acid motif that eliminates pre-activation. - Enables one-step Friedel-Crafts acylation directly from the acid, reducing synthetic step count. - Its enhanced acidity (predicted pKa ~2.08 vs. 4.19 for the carboxylic acid analog) facilitates salt formation and improves solubility in physiological buffers. - Supports transition-metal-catalyzed or photoredox decarboxylative cross-coupling for mild, late-stage diversification of complex scaffolds.

Molecular Formula C14H8O4
Molecular Weight 240.214
CAS No. 859745-04-3
Cat. No. B565885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzofuran 2-Oxoacetic Acid
CAS859745-04-3
Synonymsα-Oxo-2-dibenzofuranacetic Acid;  2-Dibenzofuranglyoxylic Acid
Molecular FormulaC14H8O4
Molecular Weight240.214
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C(=O)O
InChIInChI=1S/C14H8O4/c15-13(14(16)17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)18-12/h1-7H,(H,16,17)
InChIKeyHMKWDMHCKDMRKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzofuran 2-Oxoacetic Acid at a Glance


Dibenzofuran 2-oxoacetic acid (also referred to as α-oxo-2-dibenzofuranacetic acid or 2-dibenzofuranglyoxylic acid) is a heterocyclic α‑keto acid derived from the dibenzofuran scaffold. It is primarily utilized as a reagent in Friedel–Crafts acylation reactions and as a building block in medicinal chemistry and drug discovery . The compound features a dibenzofuran core substituted at the 2‑position with an oxoacetic acid group, which provides a reactive carbonyl‑carboxyl bifunctional motif that distinguishes it from simple dibenzofurancarboxylic acids or acetic acid analogs.

Friedel–Crafts acylation reagent via in-situ acylium ion generation
Medicinal chemistry building block: dibenzofuran scaffold with reactive α‑keto acid motif
Bifunctional carbonyl‑carboxyl reactivity for condensation, amidation, and decarboxylative couplings

Substitution Limitations for Dibenzofuran 2-Oxoacetic Acid


Although several dibenzofuran‑based carboxylic acids and acetic acid analogs are commercially available, simple in‑class substitution is unreliable because the α‑oxoacetic acid headgroup confers a distinct electronic profile and reactivity pattern that directly impacts downstream synthetic utility. The electron‑withdrawing α‑carbonyl group significantly increases the acidity of the carboxylic acid (predicted pKa ≈ 2.08 ) relative to simple dibenzofurancarboxylic acids (experimental pKa ≈ 4.19 for the 2‑carboxylic acid analog [1]), altering both solubility and reactivity in condensation, amidation, and decarboxylative coupling steps. Furthermore, the α‑keto acid moiety enables chemistry that is inaccessible to the corresponding acetic acid or methylene‑linked analogs, such as direct α‑keto acid decarboxylative acylation. These physicochemical and functional differences preclude generic interchange and require compound‑specific evaluation.

Higher acidity (predicted pKa ≈2.1) vs. dibenzofuran‑2‑carboxylic acid (pKa 4.2) may shift solubility and reactivity in salt formation and nucleophilic steps.
The α‑keto acid moiety permits decarboxylative acylation that is inaccessible to dibenzofuranacetic acid or the carboxylic acid analog, limiting direct substitution.
Electronic profile difference due to α‑carbonyl may alter downstream synthetic utility compared to simple acetic acid analogs; compound‑specific evaluation is recommended.

Dibenzofuran 2-Oxoacetic Acid vs. Close Analogs


Enhanced Acidity vs. Dibenzofuran-2-carboxylic Acid

The α‑carbonyl group in dibenzofuran 2‑oxoacetic acid significantly lowers the pKa relative to the parent dibenzofuran‑2‑carboxylic acid. Computational prediction yields a pKa of 2.08 ± 0.54 for the target compound . The analogous dibenzofuran‑2‑carboxylic acid (CAS 22439‑48‑1) displays an experimentally determined ground‑state pK of 4.19 [1]. This represents an approximately two‑order‑of‑magnitude increase in acidity.

Acidity (pKa)
Reported
Pred. 2.08 vs. Exp. 4.19 (ΔpKa ≈ −2.1)
Supports salt formation and aqueous solubility tuning
Predicted value; experimental confirmation advised
pKa acidity reactivity

Enhanced Lipophilicity vs. Dibenzofuran-2-acetic Acid

The computed partition coefficient (XLogP3) for dibenzofuran 2‑oxoacetic acid is 3.1 [1]. In contrast, the non‑oxidized analog 2‑dibenzofuranacetic acid (CAS 51497‑55‑3) has a reported XLogP3 of approximately 2.6 [2]. The α‑oxo substitution therefore increases lipophilicity by approximately 0.5 log units, indicating improved membrane permeation potential.

Lipophilicity (LogP)
Reported
XLogP3 3.1 vs. 2.6 (ΔLogP ≈ +0.5)
May support cell-permeability assessment in fragment-based designs
Computed values; experimental logP may differ
LogP lipophilicity permeability

α‑Keto Acid Enables Decarboxylative Acylation

The α‑oxoacetic acid functional group permits direct decarboxylative acylation via photoredox or thermal pathways, a transformation that cannot be performed with dibenzofuranacetic acid or dibenzofurancarboxylic acid. While specific quantitative yield data for this compound are not publicly available, the class behavior of α‑keto acids in decarboxylative coupling is well‑established .

Decarboxylative Acylation
Class-level
Feasible (α‑keto acid pathway) vs. Not feasible for analogs
Supports synthetic route exploration for late‑stage dibenzofuran introduction
Class-level reactivity; compound-specific yields not reported
α-keto acid decarboxylative acylation Friedel–Crafts

Key Applications of Dibenzofuran 2-Oxoacetic Acid


Fragment & Lead Optimization

When a medicinal chemistry program requires a fragment with enhanced permeability (LogP = 3.1) and the ability to form stable carboxylate salts (pKa ≈ 2.1), dibenzofuran 2‑oxoacetic acid provides a distinct profile over the weaker dibenzofuran‑2‑carboxylic acid (pKa 4.19). This improved acidity facilitates formulation as a salt and may improve solubility in physiological buffers [1] .

Direct Friedel–Crafts Acylation Reagent

As documented by BOC Sciences, this compound serves as a reagent for Friedel–Crafts acylation. The α‑keto acid moiety can generate a reactive acylium ion under acidic conditions, enabling the direct introduction of the dibenzofuran scaffold into aromatic substrates without the need for separate acid chloride preparation. This one‑step route can reduce synthetic step count relative to alternatives requiring pre‑activated acid halides .

Decarboxylative Acylation in Late‑Stage Functionalization

In programs exploring late‑stage diversification, the α‑oxoacetic acid group enables transition‑metal‑catalyzed or photoredox decarboxylative cross‑coupling that is inaccessible to simple carboxylic acid analogs. This capability supports the installation of the dibenzofuran motif under mild conditions onto complex drug‑like scaffolds, a strategy that is unavailable with dibenzofuranacetic acid or dibenzofurancarboxylic acid .

Application
Selection Property
Validation Focus
Fragment & Lead Optimization
Carboxylate salt formation & lipophilicity profile
Solubility and permeability screening
Friedel–Crafts Acylation
In‑situ acylium ion generation from α‑keto acid
Synthetic step‑count reduction potential
Decarboxylative Cross‑Coupling
Access to decarboxylative acylation pathway
Late‑stage diversification feasibility review

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